
8,8'-(Diselane-1,2-diyl)bis(4-methylquinoline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) is an organoselenium compound characterized by the presence of two selenium atoms bridging two 4-methylquinoline units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) typically involves the reaction of 4-methylquinoline with selenium reagents under controlled conditions. One common method involves the use of diselenides, which react with 4-methylquinoline in the presence of a catalyst to form the desired compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for 8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced selenium species.
Substitution: The quinoline units can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of selenoxides, while reduction can produce selenides.
Aplicaciones Científicas De Investigación
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the compound’s potential as an antioxidant and its ability to modulate biological pathways involving selenium.
Industry: It may be used in the development of materials with unique electronic or photonic properties due to the presence of selenium.
Mecanismo De Acción
The mechanism by which 8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) exerts its effects is primarily related to the chemical reactivity of the selenium atoms. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. Additionally, the compound can interact with biological molecules, potentially modulating enzyme activity or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-bis(4-methoxybenzyl)diselane
- Ethane-1,2-diyl bis(4-methylbenzenesulfonate)
Uniqueness
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) is unique due to its specific structure, which includes two selenium atoms bridging two quinoline units. This structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, compared to other diselenides or related compounds.
Propiedades
Número CAS |
725709-19-3 |
|---|---|
Fórmula molecular |
C20H16N2Se2 |
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
4-methyl-8-[(4-methylquinolin-8-yl)diselanyl]quinoline |
InChI |
InChI=1S/C20H16N2Se2/c1-13-9-11-21-19-15(13)5-3-7-17(19)23-24-18-8-4-6-16-14(2)10-12-22-20(16)18/h3-12H,1-2H3 |
Clave InChI |
MJARDWSKQJJQAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=NC=C1)[Se][Se]C3=CC=CC4=C(C=CN=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
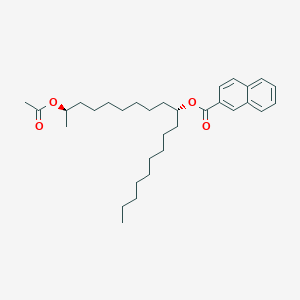
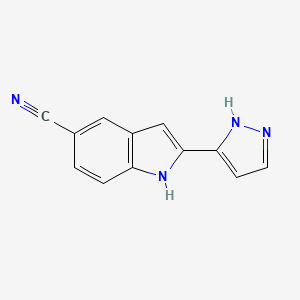
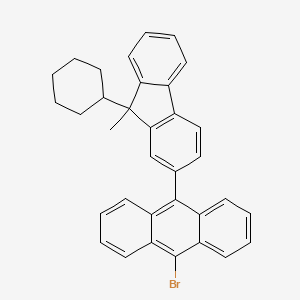

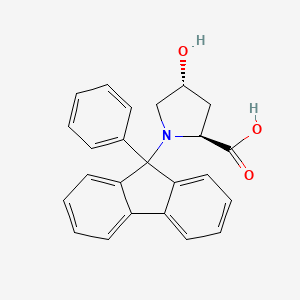

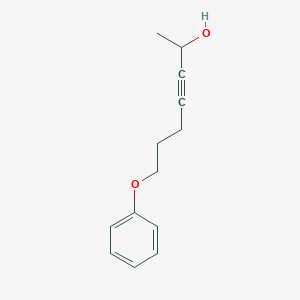
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
